Cas no 29908-11-0 (1,4-dioxan-2-ylmethanol)

1,4-dioxan-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1,4-Dioxane-2-methanol
- 2-Methanol-1,4-dioxane
- 1,4-DIOXAN-2-YLMETHANOL
- 1,4-DIOXANE, 2-(HYDROXYMETHYL)-
- 2-Hydroxymethyl-1,4-dioxane
- 2-Methanol-1,4-dioxa
- 2-Methanol-1,4-dioxane
- p-dioxane-2-methanol
- (1,4-Dioxan-2-yl)methanol
- [1,4]Dioxan-2-yl-methanol
- dioxane-methanol
- AK157556
- 1,4-dioxanemethanol
- 1,4-dioxane-methanol
- 1,4-dioxane-2-ylmethanol
- 2-(Hydroxymethyl)-1,4-dioxan
- 2-(Hydroxymethyl)-1,4-dioxane
- CMEPUAROFJSGJN-UHFFFAOYSA-N
- 7060AA
- SB22862
- 1 pound not4-DIOXAN-2-YLMETHANOL
- AK689599
- SY019310
- 1,4-DIOXANE,2-(HYDROXYMETHYL)-
- MFCD16620507
- SB22878
- 29908-11-0
- EN300-69389
- AC1016
- MFCD08669844
- AKOS012099484
- SCHEMBL147417
- A905667
- DTXSID101347290
- SY033160
- CS-0130467
- J-506431
- SY033161
- 1,4-Dioxane-2-methanol;(1,4-Dioxan-2-yl)methanol
- BS-12939
- Z1020816972
- MFCD16652371
- 143669-41-4
- FT-0717552
- SB22879
- DA-16985
- (S)-[1,4]Dioxan-2-yl-methanol
- ALBB-021709
- DB-120669
- (R)-[1,4]Dioxan-2-yl-methanol
- DB-344467
- DB-089014
- 1,4-dioxan-2-ylmethanol
-
- MDL: MFCD08669844
- Inchi: 1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2
- InChI Key: CMEPUAROFJSGJN-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C([H])([H])OC([H])([H])C1([H])C([H])([H])O[H]
Computed Properties
- Exact Mass: 118.06300
- Monoisotopic Mass: 118.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 64.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7
- XLogP3: -0.9
Experimental Properties
- Density: 1.102
- Boiling Point: 208.2 °C at 760 mmHg
- Flash Point: 96.3 °C
- Refractive Index: 1.433
- PSA: 38.69000
- LogP: -0.60590
1,4-dioxan-2-ylmethanol Security Information
1,4-dioxan-2-ylmethanol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
1,4-dioxan-2-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB217266-250 mg |
1,4-Dioxan-2-ylmethanol, 95%; . |
29908-11-0 | 95% | 250MG |
€163.60 | 2023-01-27 | |
eNovation Chemicals LLC | Y1127605-1g |
[1,4]Dioxan-2-yl-methanol |
29908-11-0 | 95% | 1g |
$270 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127605-5g |
[1,4]Dioxan-2-yl-methanol |
29908-11-0 | 95% | 5g |
$920 | 2024-07-28 | |
Key Organics Ltd | BS-12939-10G |
(1,4-dioxan-2-yl)methanol |
29908-11-0 | >95% | 10g |
£1386.00 | 2023-09-09 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0289-50mg |
[1,4]Dioxan-2-yl-methanol |
29908-11-0 | 97% | 50mg |
¥769.47 | 2025-01-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-482572A-100 mg |
2-Methanol-1,4-dioxane, |
29908-11-0 | 100MG |
¥993.00 | 2023-07-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8023-1G |
1,4-dioxan-2-ylmethanol |
29908-11-0 | 95% | 1g |
¥ 382.00 | 2023-04-13 | |
Fluorochem | 225877-1g |
1,4-Dioxan-2-yl)methanol |
29908-11-0 | 95% | 1g |
£204.00 | 2022-02-28 | |
TRC | M259975-1g |
2-Methanol-1,4-dioxane |
29908-11-0 | 1g |
$ 580.00 | 2022-06-04 | ||
TRC | M259975-100mg |
2-Methanol-1,4-dioxane |
29908-11-0 | 100mg |
$523.00 | 2023-05-18 |
1,4-dioxan-2-ylmethanol Related Literature
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on 1,4-dioxan-2-ylmethanol
Introduction to 1,4-dioxan-2-ylmethanol (CAS No. 29908-11-0)
1,4-dioxan-2-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 29908-11-0, is a significant organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This heterocyclic alcohol, characterized by a dioxane core substituted with a hydroxymethyl group at the 2-position, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development.
The dioxane ring in 1,4-dioxan-2-ylmethanol contributes to its stability and reactivity, making it a versatile building block for more complex molecules. The presence of the hydroxymethyl group at the 2-position enhances its utility as a precursor in the synthesis of various pharmacologically active compounds. Recent advancements in medicinal chemistry have highlighted the potential of this compound in developing novel therapeutic agents, particularly in the treatment of neurological disorders and inflammatory conditions.
In recent years, researchers have been exploring the pharmacological profile of 1,4-dioxan-2-ylmethanol and its derivatives. Studies indicate that this compound demonstrates promising bioactivity due to its ability to interact with specific biological targets. For instance, derivatives of 1,4-dioxan-2-ylmethanol have shown potential in modulating enzyme activity and receptor binding, which are critical mechanisms in drug action. These findings have spurred further investigation into its role as a scaffold for drug discovery.
The synthetic pathways involving 1,4-dioxan-2-ylmethanol have also seen significant development. Researchers have optimized methods for its preparation, ensuring high yield and purity suitable for industrial applications. The compound’s reactivity allows for facile functionalization at multiple positions, enabling the creation of diverse chemical libraries for high-throughput screening. This has accelerated the discovery of novel compounds with therapeutic potential.
One notable area where 1,4-dioxan-2-ylmethanol has made an impact is in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By incorporating the dioxane moiety into kinase inhibitors, researchers have been able to enhance binding affinity and selectivity. This has led to the identification of several lead compounds that are now undergoing further preclinical evaluation.
Another emerging application of 1,4-dioxan-2-ylmethanol is in the field of neuropharmacology. Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The ability of 1,4-dioxan-2-ylmethanol to cross the blood-brain barrier is particularly advantageous for these applications. Further research is needed to fully elucidate its mechanism of action and therapeutic efficacy.
The chemical properties of 1,4-dioxan-2-ylmethanol also make it a valuable tool in materials science. Its solubility and stability allow it to be used in various formulations, including polymers and coatings. Researchers are exploring its potential as a monomer or additive to improve material performance. For example, incorporating 1,4-dioxan-2-ylmethanol into polymer matrices can enhance thermal stability and mechanical strength.
In conclusion,1,4-dioxan-2-ylmethanol (CAS No. 29908-11-0) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it a valuable intermediate for developing novel drugs and advanced materials. As research continues to uncover new possibilities for this compound,1,4-dioxan-2-ylmethanol is poised to play an increasingly important role in scientific innovation.
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